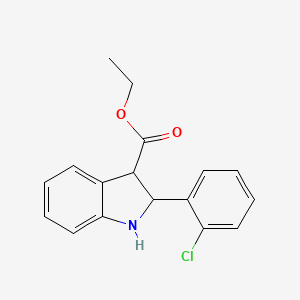

Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate

Description

Properties

CAS No. |

500592-32-5 |

|---|---|

Molecular Formula |

C17H16ClNO2 |

Molecular Weight |

301.8 g/mol |

IUPAC Name |

ethyl 2-(2-chlorophenyl)-2,3-dihydro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C17H16ClNO2/c1-2-21-17(20)15-12-8-4-6-10-14(12)19-16(15)11-7-3-5-9-13(11)18/h3-10,15-16,19H,2H2,1H3 |

InChI Key |

PRUXTLZVXJTOHF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(NC2=CC=CC=C12)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of 2-Acylamino-3-(2-chlorophenyl)acrylic Acid Derivatives

A prominent method for preparing enantiomerically enriched this compound involves asymmetric transfer hydrogenation of prochiral 2-acylamino-3-(2-chlorophenyl)acrylic acid derivatives or their esters. This process uses chiral transition metal catalysts with enantiomerically enriched ligands to reduce the double bond selectively, yielding the indoline-2-carboxylic acid ester with high enantiomeric excess (e.e.) values up to 98%.

-

- Temperature range: 60–100 °C (preferred)

- Hydrogen donor: Organic compounds capable of transfer hydrogenation

- Catalysts: Chiral transition metal complexes with enantiomerically enriched ligands

- Solvents: Nonprotic dipolar solvents such as N-methylpyrrolidone (NMP) may be used

- Bases: Triethylamine or sodium acetate can be present to facilitate the reaction

-

- 2-acetylamino-3-(2-chlorophenyl)acrylic acid ethyl ester or benzyl ester

- 2-benzoylamino-3-(2-chlorophenyl)acrylic acid derivatives

This method preserves stereochemistry and allows preparation of both (S)- and (R)-enantiomers, with a preference for the (S)-indoline-2-carboxylic acid enantiomer.

Palladium-Catalyzed Intramolecular Amination and Heck Reaction

Another approach involves palladium-catalyzed intramolecular amination and Heck-type coupling reactions starting from 2-halophenylalanine derivatives or related precursors. The Heck reaction facilitates the formation of the indoline ring by coupling the aryl halide with an alkene or alkyne moiety under palladium catalysis.

-

- Pd(OAc)2 with triphenylphosphine (PPh3) or other phosphine ligands

- Copper(I) iodide (CuI) as co-catalyst in some cases

-

- Solvents: Dimethylformamide (DMF) or NMP

- Temperature: Typically 80–95 °C

- Bases: Triethylamine or potassium carbonate (K2CO3)

- Reaction time: 2–4 hours

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Catalyst/Enzyme | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | 2-acylamino-3-(2-chlorophenyl)acrylic acid esters | Chiral transition metal complexes | 60–100 | Up to 98 e.e. | High stereoselectivity, enantiomeric excess control |

| Palladium-Catalyzed Heck Reaction | 2-halophenylalanine derivatives, Pd(OAc)2, PPh3, CuI, K2CO3 | Pd(0) complexes | 80–95 | 54–80 | Efficient ring closure, good yields |

| Condensation & Cyclization | 2-chlorobenzaldehyde, ZnCl2, p-toluenesulfonyl chloride | ZnCl2, aldolase enzyme | RT to reflux | Variable | Versatile, combined with sulfonation for stability |

Comprehensive Research Findings

The asymmetric hydrogenation approach is preferred when enantiomeric purity is critical, such as in pharmaceutical applications. The use of chiral ligands and controlled temperature ensures high enantiomeric excess.

Palladium-catalyzed methods provide robust synthetic routes with moderate to high yields and are adaptable to various substituted phenylalanine esters, including 2-chloro derivatives.

Condensation reactions offer flexibility in precursor selection and can be combined with enzymatic catalysis for greener synthesis pathways. However, they may require additional purification steps due to side products.

The stereochemistry of the product can be retained or controlled through the choice of catalyst and reaction conditions, particularly in hydrogenation and Heck coupling steps.

The use of bases such as triethylamine or potassium carbonate is common to facilitate coupling and condensation reactions, often in dipolar aprotic solvents like DMF or NMP for optimal solubility and reaction rates.

Chemical Reactions Analysis

Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate exhibits promising biological activities that make it a candidate for drug development:

- Antiviral Properties: Research indicates that indole derivatives can inhibit viral replication, making them potential agents against viral infections .

- Anti-inflammatory Effects: The compound has shown efficacy in reducing inflammation in preclinical models .

- Anticancer Activity: Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, suggesting its potential use in oncology .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest being explored .

Biological Research

The compound serves as a valuable tool in biological research due to its ability to interact with specific molecular targets:

- Receptor Binding Studies: this compound has been shown to bind with high affinity to various receptors involved in neurotransmission and inflammation .

- Mechanistic Studies: Investigations into its mechanism of action reveal that it can modulate signaling pathways related to cell survival and apoptosis .

Industrial Applications

In addition to its pharmaceutical relevance, this compound has potential applications in materials science:

- Development of New Materials: The compound can be utilized in the synthesis of novel polymers and materials due to its unique chemical structure .

- Chemical Processes: Its reactivity allows it to serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral, anti-inflammatory, anticancer | Significant biological activity observed |

| Biological Research | Receptor binding studies, mechanistic studies | Interaction with multiple receptors |

| Industrial Applications | Material development, chemical intermediates | Potential for novel polymer synthesis |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate and analogous compounds:

Structural and Functional Differences

- Substituent Effects: The 2-chlorophenyl group in the target compound increases steric bulk and electron-withdrawing effects compared to the methyl group in Ethyl 1-methyl-2,3-dihydroindole-2-carboxylate . This may alter binding affinities in biological systems or influence crystal packing efficiency . The ethoxycarbonyl moiety at position 3 distinguishes the target compound from 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which has a carboxylic acid group.

Synthetic Routes :

Physicochemical Properties

- Hydrogen Bonding and Crystal Packing : The chlorophenyl and ethoxycarbonyl groups may participate in C–H···O or Cl···π interactions, as observed in similar crystals . This contrasts with Ethyl 1-methyl-2,3-dihydroindole-2-carboxylate, where N–H···O bonds dominate .

- Thermal Stability: The rigid chlorophenyl group could enhance thermal stability compared to alkyl-substituted analogs, as seen in halogenated pharmaceuticals like Cenobamate .

Biological Activity

Ethyl 2-(2-chlorophenyl)-2,3-dihydro-indole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is an indole derivative characterized by the presence of a chlorophenyl group and an ethyl ester functional group. The synthesis of such compounds often involves multi-step processes that include alkylation and cyclization reactions to form the indole core. Recent studies have highlighted efficient synthetic methodologies that yield various indole derivatives with potential pharmacological applications .

Anticancer Activity

Indole derivatives, including this compound, have been investigated for their anticancer properties. Research indicates that compounds with indole structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have shown promising results with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 26 nM to 86 nM in certain studies .

Table 1: Antiproliferative Activity of Indole Derivatives

The mechanism of action for this compound appears to involve inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that certain indole derivatives can inhibit epidermal growth factor receptor (EGFR) and BRAF V600E, both of which are crucial pathways in cancer progression. For example, one derivative demonstrated an IC50 value against EGFR of 71 nM, indicating its potential as a targeted therapeutic agent .

Antiviral Activity

In addition to anticancer properties, indole derivatives have been explored for their antiviral activities. Some studies suggest that modifications in the indole structure can enhance activity against viruses such as HCV (Hepatitis C Virus). For instance, certain derivatives have displayed EC50 values (the concentration required to achieve half-maximal effect) indicating effective antiviral action without significant cytotoxicity .

Table 2: Antiviral Activity of Indole Derivatives

| Compound | Virus Type | EC50 (nM) | CC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | HCV | 510 | >50 | |

| Compound B | SARS-CoV-2 | 250 | Not reported |

Case Studies and Clinical Relevance

Several case studies have documented the biological activity of indole derivatives in preclinical settings. For instance, a study on a related compound indicated substantial apoptotic effects in colorectal cancer cells, suggesting that these compounds could serve as effective chemotherapeutic agents . Another study highlighted the role of structural modifications in enhancing the bioactivity of indoles against various pathogens and cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.